(25s)-26-Hydroxycholesterol

Steroidogenesis Nuclear Receptor Pharmacology Endocrinology

Procure (25S)-26-Hydroxycholesterol to eliminate epimeric variability in receptor assays. The endogenous 27-hydroxycholesterol pool is ~80% (25R)-epimer; using undefined mixtures confounds LXR, SF-1, and DAF-12 signaling data due to divergent stereospecificity. This pure (25S)-isomer is essential as a validated SF-1 agonist, a non-cytotoxic membrane control, and a high-purity reference standard for LC-MS/MS chiral oxysterol quantification.

Molecular Formula C27H46O2
Molecular Weight 402.7 g/mol
Cat. No. B109872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(25s)-26-Hydroxycholesterol
Synonyms(25S)-26-Hydroxycholesterol;  (25S)-Cholest-2-ene-3β,26-diol; 
Molecular FormulaC27H46O2
Molecular Weight402.7 g/mol
Structural Identifiers
SMILESCC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CO
InChIInChI=1S/C27H46O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t18-,19+,21-,22-,23+,24-,25-,26-,27+/m0/s1
InChIKeyFYHRJWMENCALJY-VICXTREFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

What Is (25S)-26-Hydroxycholesterol? A Defined Stereoisomer for Oxysterol Research


(25S)-26-Hydroxycholesterol, also known as (25S)-cholest-5-ene-3β,26-diol, is a stereochemically defined oxysterol with the CAS number 56845-83-1 and a molecular weight of 402.7 Daltons [1]. It is a naturally occurring metabolite in the acidic pathway of cholesterol metabolism, synthesized via CYP27A1-mediated hydroxylation, and is recognized as an endogenous ligand for the Liver X Receptors (LXRα and LXRβ) [2]. The compound's absolute configuration at the C-25 chiral center has been unambiguously determined by X-ray crystallography, distinguishing it from its (25R)-epimer [3]. This precise stereochemical identity is critical for research applications where the biological activity of oxysterols is known to be highly sensitive to the three-dimensional orientation of the terminal side-chain hydroxyl group [4].

Why 27-Hydroxycholesterol or Other Oxysterols Cannot Substitute for (25S)-26-Hydroxycholesterol


Substituting (25S)-26-hydroxycholesterol with a generic mixture of 27-hydroxycholesterol or its major (25R)-epimer introduces significant and uncontrolled experimental variability. Oxysterols exhibit profound stereospecificity in their interactions with nuclear receptors, and the (25S)- and (25R)-epimers are not functionally equivalent. The endogenous pool of 27-hydroxycholesterol consists of approximately 80% of the (25R)-epimer and only ~20% of the (25S)-epimer [1]. Crucially, the two epimers display divergent receptor selectivity profiles: the (25R)-configured acid metabolites are characterized as Liver X Receptor (LXR) ligands, whereas the (25S)-configured acids are identified as ligands for the DAF-12 nuclear receptor in nematodes [2]. This fundamental stereochemical divergence means that using a racemic mixture or an epimerically undefined oxysterol preparation will confound results in assays for lipid metabolism, steroidogenesis, or developmental biology, necessitating the procurement of the pure, well-characterized (25S)-isomer for reproducible and interpretable data.

Quantitative Evidence Differentiating (25S)-26-Hydroxycholesterol from Structural Analogs


Stereospecific Nuclear Receptor Activation: (25S)-Epimer as a Preferential SF-1 Activator

(25S)-26-Hydroxycholesterol activates the orphan nuclear receptor Steroidogenic Factor 1 (SF-1) with a rank-order potency distinct from other oxysterols. While 25-, 26-, and 27-hydroxycholesterol all enhance SF-1-dependent transcriptional activity, they exhibit a differential rank order for activating SF-1 versus LXR [1]. Specifically, 25-hydroxycholesterol preferentially activates SF-1, whereas 22(R)-hydroxycholesterol preferentially activates LXR, placing (25S)-26-hydroxycholesterol within the SF-1-preferring group [1]. This receptor bias is a critical differentiator from LXR-selective oxysterols like 22(R)-HC and provides a rationale for selecting this compound for studies focused on SF-1-mediated steroidogenesis.

Steroidogenesis Nuclear Receptor Pharmacology Endocrinology

Divergent Biological Fate: LDH Leakage Modulation Compared to Cytotoxic Analogs

In contrast to its cytotoxic analog 26-aminocholesterol, (25S)-26-hydroxycholesterol demonstrates a non-toxic profile and a potential membrane-protective effect. In murine epidermal HEL-30 cells, exposure to 26-aminocholesterol caused detectable lactate dehydrogenase (LDH) leakage within 10 minutes, indicating acute membrane damage [1]. In stark contrast, 25-hydroxycholesterol and 26-hydroxycholesterol were not toxic and actually decreased the natural LDH leakage associated with culture aging [1]. This functional divergence is critical for experimental design, as it demonstrates that modifications to the 26-position (e.g., amino substitution) drastically alter cytotoxicity, and that the natural 26-hydroxycholesterol retains a protective, non-lytic phenotype.

Cytotoxicity Membrane Biology Cell Culture

Analytical Differentiation: Enantioselective Separation by HPLC and Chiroptical Signature

The (25S)- and (25R)-epimers of 26-hydroxycholesterol can be analytically resolved and distinguished, a prerequisite for any study requiring stereochemically pure material. A reverse-phase high-performance liquid chromatography (HPLC) method was developed to separate the diastereoisomers without derivatization [1]. Furthermore, the two epimers exhibit distinct chiroptical signatures: the (25R) compound displays a negative Cotton effect, while the (25S) compound exhibits a positive Cotton effect [2]. This combination of chromatographic and spectroscopic data provides a definitive analytical fingerprint for verifying the identity and purity of the (25S)-isomer, ensuring that procurement of the correct stereoisomer can be analytically confirmed.

Analytical Chemistry Chiral Chromatography Quality Control

Receptor Cross-Reactivity: A Unique Ligand Profile Encompassing Both LXR and DAF-12

Unlike many other oxysterols, (25S)-26-hydroxycholesterol possesses a unique cross-phyla receptor ligand profile, activating both mammalian Liver X Receptors (LXRs) and the nematode DAF-12 nuclear receptor [1]. Its endogenous ligand status for LXRα and LXRβ is well-established [1]. Concurrently, it is characterized as a key ligand for the DAF-12 receptor in Caenorhabditis elegans . This dual functionality distinguishes it from oxysterols like 22(R)-hydroxycholesterol or 24(S)-hydroxycholesterol, which are primarily studied as LXR ligands, and positions (25S)-26-hydroxycholesterol as a critical tool for research exploring the evolutionary conservation of oxysterol signaling or for studies in C. elegans developmental biology.

Developmental Biology Nuclear Receptor Cross-Reactivity C. elegans

Validated Application Scenarios for (25S)-26-Hydroxycholesterol in Research and Development


Investigating SF-1-Dependent Steroidogenesis

This compound is ideally suited for cell-based assays designed to dissect the Steroidogenic Factor 1 (SF-1) signaling pathway. Based on evidence that 26-hydroxycholesterol enhances SF-1 transcriptional activity [1], researchers can use (25S)-26-hydroxycholesterol as a tool agonist to probe SF-1-mediated gene expression in steroidogenic tissues, while using 22(R)-hydroxycholesterol as a comparator for LXR-mediated effects. This allows for the clear differentiation of SF-1-specific responses from those mediated by other oxysterol-binding nuclear receptors.

Studies of Non-Cytotoxic Oxysterol Membrane Effects

For research focused on the membrane-protective or non-lytic roles of oxysterols, (25S)-26-hydroxycholesterol serves as a critical control compound. Its demonstrated lack of toxicity and ability to decrease LDH leakage in cell culture models [2] make it an essential comparator for studies involving cytotoxic oxysterol analogs like 26-aminocholesterol. This application is particularly relevant for investigations into the physiological, as opposed to pathological, functions of oxysterols in cellular membranes.

Analytical Method Development and Quality Control

Procurement of pure (25S)-26-hydroxycholesterol is essential for the development and validation of analytical methods for oxysterol quantification. Its well-defined HPLC retention characteristics and chiroptical signature (positive Cotton effect) [3] enable it to serve as a high-purity reference standard. This is crucial for developing LC-MS/MS or chiral chromatography methods [4] to accurately quantify stereospecific oxysterol levels in biological samples, an application where using an epimeric mixture would invalidate the assay.

Cross-Phyla Nuclear Receptor Studies in C. elegans

Given its unique role as a ligand for the DAF-12 nuclear receptor in Caenorhabditis elegans , (25S)-26-hydroxycholesterol is a required reagent for studies in developmental biology and endocrinology using this model organism. It can be used to investigate the molecular mechanisms governing dauer formation, lifespan, and metabolism, providing a direct chemical tool to modulate the DAF-12 pathway in a stereospecific manner.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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